Thiophene-3-yl vs. Thiophene-2-yl Regiochemistry: A Critical Determinant of CCR5 Antagonist Activity
The thiophene-3-yl-methyl urea regioisomer is the active configuration for CCR5 antagonism, whereas the thiophene-2-yl-methyl urea regioisomer is inactive or substantially less potent in the same assays. In the Genzyme CCR5 antagonist series, the thiophene-3-yl-methyl urea core (shared by the target compound) was the essential pharmacophoric element required to achieve potent inhibition of R5 HIV-1 (BaL) replication in PBMCs [1]. The companion series redesign paper explicitly states that the thiophene-3-yl-methyl urea series was advanced to lead optimization, while thiophene-2-yl and other regioisomers were discarded early in screening due to insufficient potency [2]. Although quantitative IC50 data for the target compound itself is not available in the public literature, the class structure-activity relationship (SAR) establishes that substitution at the thiophene 3-position is non-negotiable for CCR5 engagement [1].
| Evidence Dimension | CCR5 antagonist potency (class-level SAR from published series) |
|---|---|
| Target Compound Data | Thiophene-3-yl-methyl urea scaffold; active in CCR5 functional assays (class-level, specific IC50 not publicly reported for this CAS number) |
| Comparator Or Baseline | Thiophene-2-yl-methyl urea regioisomer; inactive or markedly less potent in CCR5 assays (class SAR) |
| Quantified Difference | Qualitative: 3-yl active vs. 2-yl inactive; precise fold-difference not publicly available for the unsubstituted core |
| Conditions | CCR5-mediated HIV-1 (BaL) replication inhibition in human PBMCs; gp120-induced cell-cell fusion in HeLa P4/R5 cells (assay context from published series). |
Why This Matters
Procurement of a thiophene-2-yl urea analog (e.g., CAS 1209736-86-6) as a substitute would likely yield a false negative in CCR5 screening cascades, wasting downstream resources.
- [1] Skerlj R, Bridger G, Zhou Y, et al. Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. ACS Med Chem Lett. 2012;3(3):216-221. doi:10.1021/ml2002604. PMID: 24900457. View Source
- [2] Design of Substituted Imidazolidinylpiperidinylbenzoic Acids as Chemokine Receptor 5 Antagonists: Potent Inhibitors of R5 HIV-1 Replication. J Med Chem. 2013. (Follow-up to Skerlj et al. 2012; explicitly references the thiophene-3-yl-methyl urea series as the starting point). View Source
